

An In-depth Technical Guide to (R)-TCB-2: Synthesis and Chemical Properties

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Compound of Interest

Compound Name: (R)-TCB2

Cat. No.: B15611518

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-TCB-2, with the systematic name --INVALID-LINK--, is a potent and selective agonist for the serotonin 5-HT_{2A} receptor.^[1] Its rigid structure, conferred by the benzocyclobutene ring, provides high affinity and functional selectivity, making it a valuable tool in neuroscience research. This technical guide provides a comprehensive overview of the synthesis and chemical properties of (R)-TCB-2, intended to support researchers and professionals in drug development.

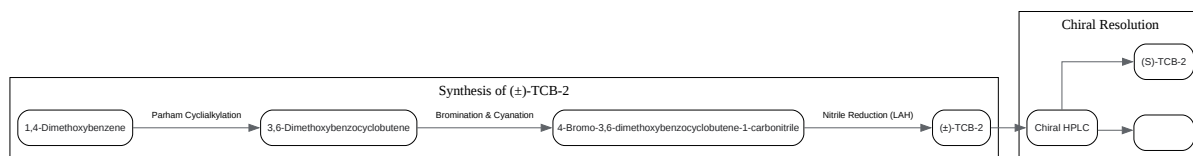
Chemical Properties

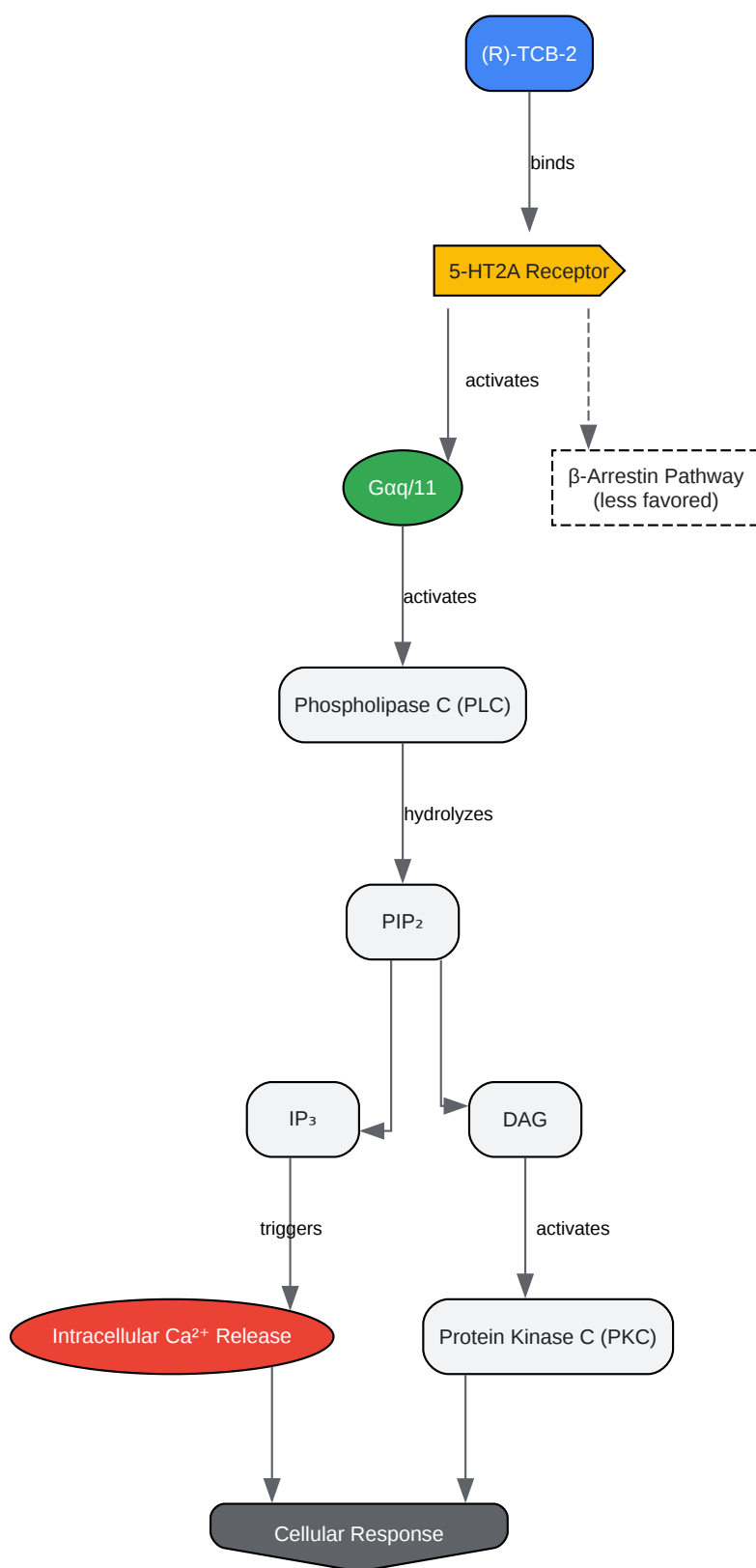
(R)-TCB-2 is a synthetic phenethylamine derivative. Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	[[[(7R)-3-Bromo-2,5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine]	
CAS Number	912440-88-1 (for (R)-enantiomer)	
Molecular Formula	C ₁₁ H ₁₄ BrNO ₂	
Molecular Weight	272.14 g/mol	
Appearance	Powder	[2]
Solubility	Soluble to 25 mM in water and to 100 mM in DMSO.	[3]
Storage	Desiccate at -20°C	[2]

Synthesis of (R)-TCB-2

The synthesis of (R)-TCB-2 is a multi-step process that begins with the commercially available 1,4-dimethoxybenzene. The overall synthetic workflow is depicted below, followed by detailed experimental protocols for each key step.





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References

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